1-(3,4-Dichlorophenyl)-2-[2-(methylsulfanyl)-4-pyrimidinyl]-1-ethanone
Description
1-(3,4-Dichlorophenyl)-2-[2-(methylsulfanyl)-4-pyrimidinyl]-1-ethanone (CAS: 937604-22-3) is a pyrimidine-derived compound with the molecular formula C₁₃H₁₀Cl₂N₂OS and a molecular weight of 313.20 g/mol . It features a dichlorophenyl group attached to an ethanone moiety, which is further linked to a 4-pyrimidinyl ring substituted with a methylsulfanyl group at the 2-position. This structure combines aromaticity, halogenation, and sulfur-based substituents, making it a candidate for diverse biological and chemical applications.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(2-methylsulfanylpyrimidin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2OS/c1-19-13-16-5-4-9(17-13)7-12(18)8-2-3-10(14)11(15)6-8/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFCWKONSIUEOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)CC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801173282 | |
| Record name | 1-(3,4-Dichlorophenyl)-2-[2-(methylthio)-4-pyrimidinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801173282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937604-22-3 | |
| Record name | 1-(3,4-Dichlorophenyl)-2-[2-(methylthio)-4-pyrimidinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937604-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dichlorophenyl)-2-[2-(methylthio)-4-pyrimidinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801173282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(3,4-Dichlorophenyl)-2-[2-(methylsulfanyl)-4-pyrimidinyl]-1-ethanone, also known by its chemical formula C13H10Cl2N2OS, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a dichlorophenyl group and a methylsulfanyl group attached to a pyrimidine ring. Its molecular weight is approximately 295.20 g/mol, and it is classified under the category of thioether-containing compounds. The presence of chlorine atoms enhances its lipophilicity and biological activity.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C13H10Cl2N2OS |
| Molecular Weight | 295.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | 18526267 |
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. It may also inhibit key signaling pathways involved in cell survival and proliferation.
- Case Study : In a study conducted on human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, the compound demonstrated IC50 values of 6.2 µM against HCT-116 and 27.3 µM against MCF-7 cells, indicating potent cytotoxicity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it exhibits higher antibacterial activity compared to antifungal activity.
- Activity Spectrum : It has shown effectiveness against several bacterial strains, outperforming standard antibiotics in certain assays.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. It has been noted to inhibit acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's.
- Research Findings : Compounds with similar structures have been reported to possess antioxidant properties, which may contribute to their neuroprotective effects .
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Focus | Cell Line/Organism | IC50 Value (µM) | Mechanism/Notes |
|---|---|---|---|
| Anticancer Activity | MCF-7 | 27.3 | Induces apoptosis via caspase activation |
| HCT-116 | 6.2 | Inhibits proliferation | |
| Antimicrobial Activity | Various bacterial strains | N/A | Higher antibacterial than antifungal activity |
| Neuroprotective Effects | AChE inhibition | N/A | Potential for Alzheimer's treatment |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Pyrimidine Derivatives
4-Methyl-2-(methylsulfanyl)pyrimidine
- Formula : C₆H₈N₂S | MW : 140.21 g/mol | CAS : 14001-63-9
- Comparison: This simpler pyrimidine lacks the dichlorophenyl-ethanone moiety, reducing steric bulk and lipophilicity.
1-(6-Methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone
- Source : Acta Crystallographica Section E
- Comparison : A dihydropyrimidin-2(1H)-thione derivative with a sulfanylidene group. The partially saturated pyrimidine ring and thione group enhance hydrogen-bonding capacity, correlating with reported antibacterial and antifungal activities . The target compound’s fully aromatic pyrimidine may trade bioactivity for metabolic stability.
Dichlorophenyl-Substituted Analogs
1-(2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-4-methylpyrimidin-5-yl)ethan-1-one
- CAS : 478041-94-0 | Formula : C₁₅H₁₂Cl₂N₂OS
- Comparison : Features a benzylsulfanyl group instead of methylsulfanyl. The increased hydrophobicity from the dichlorobenzyl group may enhance membrane permeability but reduce solubility. Structural data from supplier catalogs suggest this analog is prioritized for industrial synthesis .
1-(3,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone
- Formula : C₁₄H₁₀Cl₂O₃S | MW : 329.20 g/mol
- Comparison : Replaces methylsulfanyl with phenylsulfonyl, introducing a strong electron-withdrawing group. Sulfonyl derivatives often exhibit altered pharmacokinetics, such as increased plasma half-life but reduced cellular uptake compared to sulfanyl analogs .
Complex Heterocyclic Derivatives
YKL-05-099
- Formula : C₃₂H₃₄ClN₇O₃ | MW : 640.18 g/mol
- Comparison: A dihydropyrimido[4,5-d]pyrimidinone with methoxy and piperidinyl groups. Despite structural complexity, the shared pyrimidine core highlights the scaffold’s versatility. However, YKL-05-099’s larger size likely limits blood-brain barrier penetration compared to the target compound .
Key Data Table
Structural Influences on Activity
- Sulfur Oxidation State : Methylsulfanyl (target compound) offers moderate electron-donating effects, while sulfonyl groups (phenylsulfonyl analog) increase polarity and reduce membrane diffusion .
- Aromaticity vs. Saturation : The target’s aromatic pyrimidine may resist enzymatic degradation better than dihydro derivatives but could sacrifice hydrogen-bonding interactions critical for target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
